molecular formula C23H21N3O4S2 B262847 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide

2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide

Cat. No. B262847
M. Wt: 467.6 g/mol
InChI Key: JPFQYMRKWIIMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, also known as MNBS, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has shown potential in various applications, including as an anti-inflammatory agent, antitumor agent, and antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and microbial proliferation. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide also inhibits the activity of histone deacetylases (HDACs), which play a role in tumor growth and proliferation. Furthermore, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide in lab experiments is its ability to exhibit multiple activities, including anti-inflammatory, antitumor, and antimicrobial activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and pathways. Additionally, future studies could focus on improving the solubility of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, which would make it more feasible for in vivo studies.

Synthesis Methods

The synthesis of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the condensation of 2-aminobenzimidazole with 2-naphthylsulfonyl chloride, followed by the reaction with morpholine and thionyl chloride. The resulting product is purified by chromatography, yielding 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide as a white crystalline solid.

Scientific Research Applications

2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has demonstrated antimicrobial activity against various bacteria and fungi.

properties

Product Name

2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide

Molecular Formula

C23H21N3O4S2

Molecular Weight

467.6 g/mol

IUPAC Name

1-morpholin-4-yl-2-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C23H21N3O4S2/c27-22(25-11-13-30-14-12-25)16-31-23-24-20-7-3-4-8-21(20)26(23)32(28,29)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2

InChI Key

JPFQYMRKWIIMLG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.